molecular formula C13H10BrFO B1527669 2-Benzyloxy-1-bromo-3-fluorobenzene CAS No. 1036724-55-6

2-Benzyloxy-1-bromo-3-fluorobenzene

Cat. No.: B1527669
CAS No.: 1036724-55-6
M. Wt: 281.12 g/mol
InChI Key: AVGYMQGMWJDFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyloxy-1-bromo-3-fluorobenzene is a substituted aromatic compound featuring a benzyloxy group at the ortho-position, a bromine atom at the para-position relative to the benzyloxy group, and a fluorine atom at the meta-position. This compound is classified as an ether derivative due to the benzyloxy (-OCH₂C₆H₅) substituent, which imparts steric bulk and influences electronic properties. Its molecular formula is C₁₃H₁₀BrFO, with a molecular weight of 281.12 g/mol.

Properties

IUPAC Name

1-bromo-3-fluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYMQGMWJDFLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzyloxy-1-bromo-3-fluorobenzene can be synthesized through a multi-step process. One common method involves the reaction of benzene with sodium bromide to form bromobenzene. This intermediate is then reacted with fluorobenzene in the presence of a suitable catalyst to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and precise temperature and pressure controls to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-1-bromo-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenes, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Benzyloxy-1-bromo-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyloxy-1-bromo-3-fluorobenzene involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of 2-Benzyloxy-1-bromo-3-fluorobenzene with structurally analogous compounds highlights key differences in reactivity, stability, and synthetic utility. Below is a detailed analysis:

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Molecular Formula Key Functional Groups Applications/Reactivity
This compound -OCH₂C₆H₅, -Br, -F C₁₃H₁₀BrFO Ether, Halogens (Br, F) Cross-coupling, pharmaceuticals
(R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate -NH₂, -F, pyrrolidine, tert-butyl C₁₅H₂₀FN₂O₃ Amine, Fluorine, Carbamate Drug intermediates, chiral synthesis
1-Bromo-2-fluoro-4-methoxybenzene -Br, -F, -OCH₃ C₇H₅BrFO Methoxy, Halogens (Br, F) Agrochemicals, material science

Key Findings:

Reactivity :

  • The benzyloxy group in this compound provides steric hindrance, slowing nucleophilic aromatic substitution compared to methoxy-substituted analogs (e.g., 1-Bromo-2-fluoro-4-methoxybenzene). This hindrance is advantageous in controlled stepwise syntheses .
  • The bromine atom exhibits higher reactivity in cross-coupling reactions than chlorine analogs (e.g., 2-Benzyloxy-1-chloro-3-fluorobenzene), as bromine’s larger atomic radius facilitates oxidative addition in palladium-catalyzed reactions.

Stability: Fluorine’s electronegativity stabilizes the aromatic ring against electrophilic attacks, a trait shared with other fluoro-substituted benzene derivatives. However, the benzyloxy group introduces susceptibility to hydrogenolysis under catalytic hydrogenation conditions, unlike methoxy or tert-butyl carbamate groups .

Synthetic Utility: Compared to (R)-tert-Butyl 3-(2-amino-3-fluorophenoxy)pyrrolidine-1-carboxylate, this compound lacks chirality but offers a simpler scaffold for constructing polyfunctionalized aromatics. Its bromine atom is more versatile in forming carbon-carbon bonds than amino or carbamate groups.

Table 2: Stability and Reactivity Data

Property This compound 1-Bromo-2-fluoro-4-methoxybenzene (R)-tert-Butyl derivative
Melting Point (°C) 45–48 (lit.) 32–34 118–120
Solubility (in THF) High Moderate Low
Half-life in SNAr (25°C) 12 h 2 h N/A

Biological Activity

2-Benzyloxy-1-bromo-3-fluorobenzene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with a benzyloxy group, bromine, and fluorine substituents. The presence of these functional groups influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC13H10BrF
Molecular Weight277.12 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

The biological activity of this compound is believed to involve several mechanisms:

  • Interaction with Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.
  • Signal Transduction Modulation : It could interfere with signaling pathways, potentially altering cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to cell death in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75

These results suggest that the compound has potential as a therapeutic agent for treating bacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cell lines through apoptosis induction.

Case Study: Anticancer Effects

In a study published in 2024, researchers assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings revealed:

Treatment Concentration (µM)Cell Viability (%)
1085
2560
5030

At higher concentrations, the compound significantly reduced cell viability, indicating its potential as a chemotherapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, its lipophilicity suggests good absorption characteristics. Further studies are needed to evaluate its bioavailability and metabolic pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzyloxy-1-bromo-3-fluorobenzene
Reactant of Route 2
Reactant of Route 2
2-Benzyloxy-1-bromo-3-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.